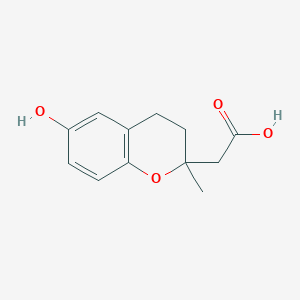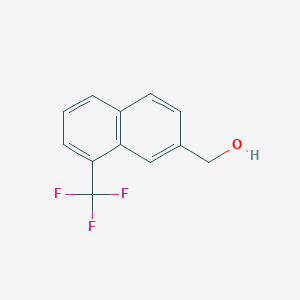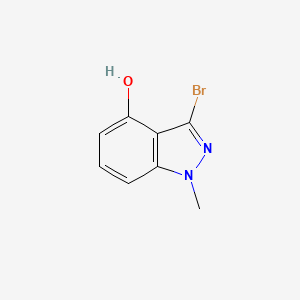
2-Bromo-7-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-methylquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry and organic synthesis . The molecular formula of this compound is C9H7BrN2, and it features a bromine atom and a methyl group attached to the quinazoline core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-methylquinazoline typically involves the bromination of 7-methylquinazoline. One common method includes the reaction of 7-methylquinazoline with bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Major Products:
Substitution: 2-Methoxy-7-methylquinazoline.
Oxidation: this compound N-oxide.
Reduction: 7-Methylquinazoline.
Scientific Research Applications
2-Bromo-7-methylquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-7-methylquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression . The bromine atom and the methyl group enhance the compound’s binding affinity and selectivity towards these targets, leading to effective inhibition of kinase activity .
Comparison with Similar Compounds
7-Bromo-2-methylquinoline: Similar in structure but with a different arrangement of the bromine and methyl groups.
2,3-Disubstituted Quinazolinones: These compounds share the quinazoline core but have different substituents at the 2 and 3 positions.
Uniqueness: 2-Bromo-7-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 2-position and the methyl group at the 7-position enhances its reactivity and potential as a pharmacological agent .
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-bromo-7-methylquinazoline |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-7-5-11-9(10)12-8(7)4-6/h2-5H,1H3 |
InChI Key |
LRWLKROQDSYGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC=C2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11883596.png)







![1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B11883649.png)
